N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a piperidine ring, and a sulfonamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research. The presence of these functional groups suggests potential biological activity and therapeutic applications.
Properties
Molecular Formula |
C21H28N2O4S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H28N2O4S2/c1-17-4-6-18(7-5-17)16-29(25,26)23-11-8-19(9-12-23)21(24)22-10-14-28-15-20-3-2-13-27-20/h2-7,13,19H,8-12,14-16H2,1H3,(H,22,24) |
InChI Key |
PORPNXVPCFJDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group: The furan derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving amines and aldehydes or ketones.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may yield amines.
Scientific Research Applications
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound also features a furan ring and has been studied for its anticancer properties.
N-(FURAN-2-YLMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Another furan-containing compound with potential antimicrobial activity.
Uniqueness
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfonamide group. This structural complexity may confer distinct biological activities and therapeutic potential compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
